Heneicosane

Catalog No.
S601703
CAS No.
629-94-7
M.F
C21H44
M. Wt
296.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Heneicosane

CAS Number

629-94-7

Product Name

Heneicosane

IUPAC Name

henicosane

Molecular Formula

C21H44

Molecular Weight

296.6 g/mol

InChI

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

FNAZRRHPUDJQCJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCC

Solubility

In water, 2.9X10-8 mg/L at 25 °C (extrapolated)
Insoluble in water
Slightly soluble in ethanol; soluble in petroleum ethe

Synonyms

n-Heneicosane; Henicosane;

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC
  • Formula: CH₃(CH₂)₁₉CH₃ []
  • Appearance: White wax []

Heneicosane is a straight-chain alkane with 21 carbon atoms. It's found naturally in various plant essential oils, including those from safflower (Carthamus tinctorius) [], viper's bugloss (Tragopogon graminifolius) [], and bitter orange (Citrus aurantium var. amara) [].


Molecular Structure Analysis

Heneicosane has a linear chain structure with 21 carbon atoms (C21) and 44 hydrogen atoms (H44). Each carbon atom is bonded to two hydrogen atoms except for the terminal carbons, which are bonded to three hydrogens each. This single bond between each carbon creates a saturated hydrocarbon with no double bonds.


Chemical Reactions Analysis

Limited information exists on specific reactions involving heneicosane. As a saturated hydrocarbon, it's generally unreactive under standard conditions []. However, it can undergo combustion reactions with oxygen, releasing heat and water vapor:

C₂₁H₄₄ + 31.5 O₂ → 21 CO₂ + 22 H₂O (balanced equation) []


Physical And Chemical Properties Analysis

  • Melting Point: Not readily available
  • Boiling Point: 356 °C []
  • Density: 0.7919 g/mL []
  • Solubility: Insoluble in water (2.9 x 10^-11 g/L) []. Soluble in organic solvents like alcohol [].
  • Stability: Stable under normal conditions [].

Heneicosane acts as a pheromone in some insect species. In Eastern subterranean termites (Reticulitermes flavipes), the queen or king termite releases heneicosane to signal their presence and regulate social interactions within the colony []. Additionally, heneicosane attracts mosquitoes in the Aedes genus []. Interestingly, the concentration plays a crucial role. A 1:100,000 dilution in water attracts mosquitoes, while a 1:1,000 concentration repels them []. This suggests heneicosane may be useful in developing mosquito traps or repellents.

  • Toxicity: Information on specific toxicity is limited. However, alkanes with similar chain lengths are generally considered non-toxic or slightly toxic upon ingestion or inhalation [].
  • Flammability: Heneicosane has a high flash point (around 199 °C) [], indicating low flammability at room temperature.

Antimicrobial activity

Studies have shown that heneicosane possesses antimicrobial properties against certain bacteria and fungi. Research published in "Phytomedicine" revealed that heneicosane extracted from the plant Plumbago zeylanica exhibited significant activity against Streptococcus pneumoniae and Aspergillus fumigatus, which are common human pathogens.

Pheromone function

Heneicosane plays a crucial role in communication within certain insect species. For instance, research published in the "Proceedings of the National Academy of Sciences" identified heneicosane as a queen and king recognition pheromone in the Eastern subterranean termite, Reticulitermes flavipes. This finding holds potential for developing novel pest control strategies. Additionally, research suggests that heneicosane attracts mosquitoes , potentially paving the way for its use in mosquito traps and control methods.

Other potential applications

Research on heneicosane is ongoing, exploring its potential applications in various fields:

  • Anticancer properties: Initial studies suggest heneicosane might have anti-cancer properties, but further research is needed to confirm its efficacy and mechanism of action.
  • Biofuel production: Heneicosane is a potential source for biofuel production, although its economic feasibility and environmental impact require further investigation.

Physical Description

Crystals. (NTP, 1992)

Color/Form

Crystals from water
White solid

XLogP3

11

Boiling Point

673.7 °F at 760 mm Hg (NTP, 1992)
356.5 °C
359 °C

Flash Point

113 °C (235 °F) - closed cup

Density

0.7917 at 68 °F (NTP, 1992)
0.7919 g/cu cm at 20 °C

LogP

log Kow = 10.65 (est)

Odor

Odorless

Melting Point

104.9 °F (NTP, 1992)
40.5 °C
40.4 °C

UNII

I93S5U5DMP

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 93 of 95 companies (only ~ 2.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

8.73e-05 mmHg
8.73X10-5 mm Hg at 25 °C (extrapolated)

Other CAS

629-94-7

Wikipedia

Heneicosane

Biological Half Life

25.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Heneicosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
The chloroform-extractable lipid fraction of dissolved organic matter in seawater was analyzed by gravimetry, liquid chromatography, gas chromatography (GC), and gas chromatography-mass spectrometry (GC-MS). Gravimetric concentrations of dissolved lipids in the Gulf of Mexico were in the range of 60-160 mg/L in near-surface waters and 61-116 ug/L in near bottom waters and accounted for approximately 4% of the dissolved organic C. Over a 12-hr sampling period and a 5-day sampling period extensive variability in dissolved lipid quantity and quality were observed. The major percentage of extractable weight was collected in the polar liquid chromatographic fraction (55-95%). Gas chromatographic concentrations of the aliphatic fractions were in the range of 0.014-0.187 ug/L. Concentrations derived from gas chromatography were consistently lower than gravimetrically-derived concentrations. A number of compounds were tentatively identified by a combination of GC, GC-MS, and authentic standards. The major components of the analyzable dissolved lipids were n-alkanes (C16-C32), pristane, phytane, methyl, ethyl and propyl esters of fatty acids. Minor components included olefins and cycloalkanes, aromatics, short-chained acids, and possibly a lactone and an alcohol. All concentrations and compounds were indicative of a fairly pristine environment. The n-alkane distribution appears to be the result of marine and terrestrial inputs superimposed on a chronic low-level background of oil pollution. The fatty acid esters and other fragment molecules may be the result of the degradation of humic substances. A number of potential indicators of source were isolated. /n-Alkanes/

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Kim et al. Engineering of an oleaginous bacterium for the production of fatty acids and fuels. Nature Chemical Biology, doi: 10.1038/s41589-019-0295-5, published online 17 June 2019

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